Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide
Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-6-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. This compound serves as a versatile intermediate for the development of various therapeutic agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and provides expected characterization data based on analogous compounds, presented in a structured format for clarity and ease of use.
Physicochemical Properties
3-Iodo-6-nitro-1H-indazole is a solid, slightly pale yellow compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| CAS Number | 70315-70-7 |
| Appearance | Slightly Pale Yellow Solid |
| Melting Point | 265 °C |
Synthesis of 3-iodo-6-nitro-1H-indazole
The synthesis of 3-iodo-6-nitro-1H-indazole is achieved through the direct iodination of 6-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular iodine in the presence of a base.
Experimental Protocol: Iodination of 6-nitro-1H-indazole
This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.
Materials and Reagents:
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6-nitro-1H-indazole
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Iodine (I₂)
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Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
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Apparatus for column chromatography
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Thin Layer Chromatography (TLC) plates
Procedure:
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Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 equivalent).
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Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
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Reagent Addition: Add molecular iodine (I₂) (approximately 1.5-2.0 equivalents) to the solution. Follow this with the portion-wise addition of potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).
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Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of the iodine disappears.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3-iodo-6-nitro-1H-indazole.
Synthesis Workflow
Characterization Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The expected proton NMR chemical shifts for 3-iodo-6-nitro-1H-indazole in a solvent like DMSO-d₆ are presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| NH | ~13.5 - 14.5 | br s |
| H-4 | ~7.8 - 8.0 | d |
| H-5 | ~7.4 - 7.6 | dd |
| H-7 | ~8.1 - 8.3 | d |
¹³C NMR Spectroscopy (Predicted)
The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~90 - 95 |
| C-3a | ~140 - 142 |
| C-4 | ~120 - 122 |
| C-5 | ~118 - 120 |
| C-6 | ~145 - 148 |
| C-7 | ~115 - 117 |
| C-7a | ~140 - 142 |
FT-IR Spectroscopy (Predicted)
The expected characteristic infrared absorption bands are listed below.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 - 3400 (broad) |
| C-H Aromatic | ~3100 |
| NO₂ Asymmetric Stretch | ~1520 - 1540 |
| NO₂ Symmetric Stretch | ~1340 - 1360 |
| C=C Aromatic | ~1600, ~1470 |
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Exact Mass | 288.9399 |
| Ionization Mode | ESI+ or ESI- |
| Expected Ion | [M+H]⁺ = 289.9477 or [M-H]⁻ = 287.9321 |
Experimental Protocols for Characterization
The unambiguous identification of 3-iodo-6-nitro-1H-indazole relies on a combination of the following spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
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¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.
Data Acquisition: Record the spectrum on an FT-IR spectrometer.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
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Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
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Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.
Characterization Workflow
